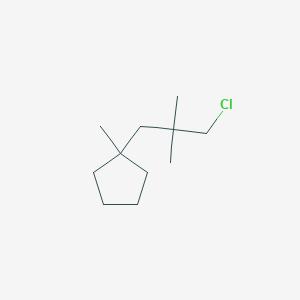
2-(1-Butyl-2-chloro-1H-imidazol-5-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Butyl-2-chloro-1H-imidazol-5-yl)acetonitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a butyl group, a chlorine atom, and an acetonitrile group attached to the imidazole ring. Imidazole derivatives are known for their wide range of biological and pharmacological activities, making them important in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butyl-2-chloro-1H-imidazol-5-yl)acetonitrile typically involves the cyclization of amido-nitriles. One common method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This process can accommodate a variety of functional groups, including aryl halides and aromatic and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Butyl-2-chloro-1H-imidazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Nickel Catalysts: Used in the initial cyclization step.
Aryl Halides: Can be used as substrates for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can modify the functional groups attached to the imidazole ring.
Wissenschaftliche Forschungsanwendungen
2-(1-Butyl-2-chloro-1H-imidazol-5-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Butyl-2-chloro-1H-imidazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The presence of the butyl and chlorine groups can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde
- 2-Butyl-4-chloro-1H-imidazole-5-methanol
- 2-Butyl-4-chloro-1H-imidazole-5-carboxylic acid
Uniqueness
2-(1-Butyl-2-chloro-1H-imidazol-5-yl)acetonitrile is unique due to the presence of the acetonitrile group, which can participate in various chemical reactions and influence the compound’s biological activity. The combination of the butyl and chlorine groups also contributes to its distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H12ClN3 |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
2-(3-butyl-2-chloroimidazol-4-yl)acetonitrile |
InChI |
InChI=1S/C9H12ClN3/c1-2-3-6-13-8(4-5-11)7-12-9(13)10/h7H,2-4,6H2,1H3 |
InChI-Schlüssel |
CQGRWPFETXWCGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=CN=C1Cl)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


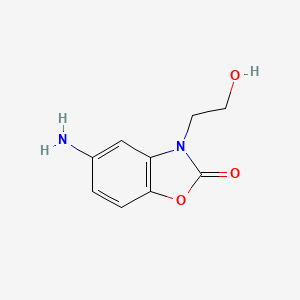
![4-[(1,2,4-Oxadiazol-3-yl)methyl]piperidine](/img/structure/B13176949.png)
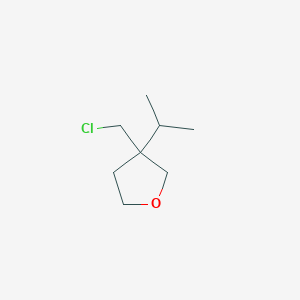
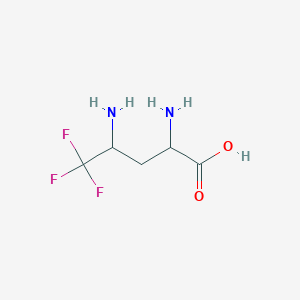
![Methyl 2-chloro-7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176969.png)
methanol](/img/structure/B13176972.png)
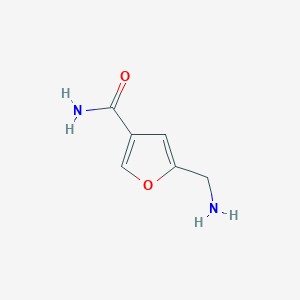


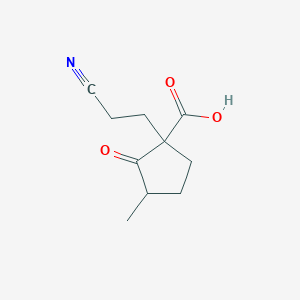

![N-[(Azetidin-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B13177014.png)
